REACTION_CXSMILES
|
O[O:2][S:3]([O-:5])=O.[K+].[NH2:7][C:8]1[N:9]=[C:10](SC)[S:11][C:12]=1[C:13](=[O:15])[CH3:14].[CH3:18]O>O>[NH2:7][C:8]1[N:9]=[C:10]([S:3]([CH3:18])(=[O:5])=[O:2])[S:11][C:12]=1[C:13](=[O:15])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1N=C(SC1C(C)=O)SC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise at 5° C
|
Type
|
CUSTOM
|
Details
|
the methanol was reduced on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |